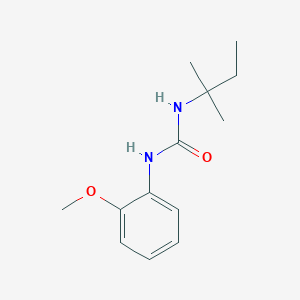
N-(2-fluorophenyl)-4-propyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-propyl-1-piperazinecarboxamide, also known as 2-FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(2-fluorophenyl)-4-propyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that it inhibits the reuptake of these neurotransmitters, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's response to stress. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-fluorophenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its high potency. This means that only small amounts of the compound are required to produce significant effects. In addition, this compound has a relatively long half-life, which makes it useful for studying the long-term effects of the compound. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It has been found to have neurotoxic effects in some animal studies, which raises concerns about its safety for human use.
Direcciones Futuras
There are a number of future directions for the study of N-(2-fluorophenyl)-4-propyl-1-piperazinecarboxamide. One possible direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it produces its therapeutic effects. Finally, more research is needed to determine the safety of this compound for human use, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 1-(2-fluorophenyl)piperazine with propionyl chloride in the presence of anhydrous potassium carbonate. The resulting product is then purified using column chromatography. The final product is a white crystalline powder with a melting point of 136-138°C.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-propyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In addition, this compound has been found to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-2-7-17-8-10-18(11-9-17)14(19)16-13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOSNEQKQJSAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5299634.png)
![5-{2-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-1H-imidazol-1-yl}-2-methoxypyridine](/img/structure/B5299641.png)
![2-(5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)benzonitrile](/img/structure/B5299648.png)
![methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299654.png)
![3-allyl-5-{4-[3-(2,5-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299666.png)

![N-(1,4-dioxan-2-ylmethyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5299684.png)

![7-(2-bromobenzylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5299692.png)
![4-[3-(2-methoxyphenoxy)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5299707.png)
![N-ethyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5299714.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299730.png)
![N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide](/img/structure/B5299732.png)
![2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5299737.png)